N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Preparation Methods
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide involves several steps. One common synthetic route includes the condensation of thiophene-2-carboxylic acid with 2-(oxan-4-ylsulfanyl)ethylamine under specific reaction conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial production methods for thiophene derivatives often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. These methods may also employ advanced purification techniques such as chromatography and crystallization to obtain high-purity products .
Chemical Reactions Analysis
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxamide: Lacks the oxan-4-ylsulfanyl group, which may result in different biological activities and chemical properties.
2,5-Dimethylthiophene: A simpler thiophene derivative with different applications in organic synthesis and material science.
Thiophene-3-carboxamide: Similar structure but with the carboxamide group at a different position, leading to variations in reactivity and biological activity
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S2/c14-12(11-2-1-8-17-11)13-5-9-16-10-3-6-15-7-4-10/h1-2,8,10H,3-7,9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFJJIUPFMFHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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